molecular formula C10H18N2O4 B1377882 3-(Boc-aminomethyl)azetidine-3-carboxylic acid CAS No. 1158759-58-0

3-(Boc-aminomethyl)azetidine-3-carboxylic acid

Cat. No.: B1377882
CAS No.: 1158759-58-0
M. Wt: 230.26 g/mol
InChI Key: HYFXFPLCIOWZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-aminomethyl)azetidine-3-carboxylic acid typically involves the protection of the amine group followed by the formation of the azetidine ring. One common method involves the reaction of tert-butyl 3-aminomethylazetidine-3-carboxylate with a suitable reagent to introduce the Boc protecting group . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-aminomethyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce the free amine form of the compound .

Mechanism of Action

The mechanism of action of 3-(Boc-aminomethyl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group allows for selective reactions at the amine site, facilitating the formation of desired products . The compound can participate in various biochemical pathways, depending on its specific application .

Properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-6-10(7(13)14)4-11-5-10/h11H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFXFPLCIOWZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CNC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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